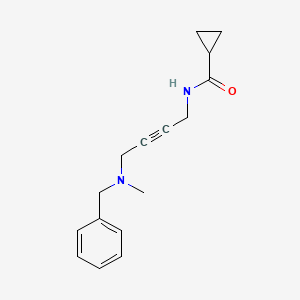

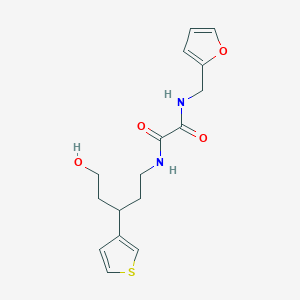

3-(piperazine-1-carbonyl)-1H-indole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

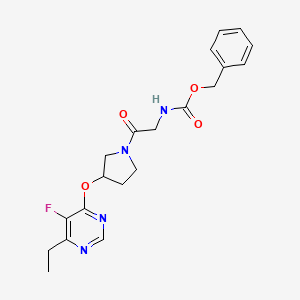

3-(piperazine-1-carbonyl)-1H-indole hydrochloride is a chemical compound . It is related to the class of compounds known as piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, unsaturated piperazine and homopiperazine derivatives were synthesized in medium to good yields by acylation reactions of piperazine and homopiperazine with methacrylic anhydride and benzoyl chloride . Piperazine containing dihydrofuran compounds were obtained from radical addition and cyclizations of these derivatives with 1,3-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods . These methods include melting point analysis, 1H NMR, 13C NMR, HRMS, and FTIR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include acylation reactions and radical addition and cyclizations . These reactions were mediated by Mn(OAc)3 .Physical And Chemical Properties Analysis

Piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .科学的研究の応用

- Application : Researchers explore its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors play a crucial role in treating Alzheimer’s disease (AD) by increasing acetylcholine levels in the brain .

- Details : The compound’s inhibitory activity against AChE is evaluated, and it shows promising results. Compounds derived from it exhibit IC50 values, with some demonstrating high inhibitory activity .

- Details : By inhibiting AChE, this compound may enhance cholinergic neurotransmission and mitigate cognitive decline .

- Details : The compound undergoes radical addition and cyclization reactions to yield piperazine-containing dihydrofuran compounds .

- Details : By functionalizing the piperazine moiety, it could enhance drug solubility, stability, or targeting .

- Details : Determining its IC50 values and comparing them with standard drugs provides insights into its potency .

Medicinal Chemistry and Drug Development

Neuroscience and Alzheimer’s Disease Research

Organic Synthesis and Chemical Reactions

Pharmaceutical Formulation and Drug Delivery

Biological Assays and Enzyme Kinetics

Chemoinformatics and Molecular Docking Studies

作用機序

Safety and Hazards

将来の方向性

Future research could focus on the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

特性

IUPAC Name |

1H-indol-3-yl(piperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12;/h1-4,9,14-15H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTOKWKGKSGIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(piperazine-1-carbonyl)-1H-indole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2357341.png)

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2357344.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide](/img/structure/B2357350.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2357356.png)